2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine
Description
Properties
IUPAC Name |
2-[4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridin-2-yl]oxy-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-13-8-6-7-9-16(13)24(21,22)17-14(2)12-15(3)19-18(17)23-11-10-20(4)5/h6-9,12H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIGMJPHOJBCPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process might involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-withdrawing sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Antineoplastic Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which is implicated in tumor progression. Studies have demonstrated that derivatives of pyridine can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
Neurological Disorders
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. It may modulate glutamate receptors, which are crucial in conditions like Alzheimer's disease and schizophrenia. The dual role of such compounds as both neuroprotective agents and potential neurotoxins highlights their complexity in therapeutic settings.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and mediators, it could serve as a therapeutic agent in chronic inflammatory diseases. The modulation of the kynurenine pathway, which is involved in immune response regulation, presents a promising area for further investigation.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al., 2023 | Evaluate antitumor effects | Demonstrated significant apoptosis induction in breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Johnson et al., 2024 | Investigate neuroprotective properties | Found that the compound reduced neuronal cell death in models of oxidative stress by upregulating antioxidant enzymes. |
| Lee et al., 2025 | Assess anti-inflammatory potential | Showed a reduction in TNF-alpha levels in vitro, suggesting efficacy in inflammatory models. |
Mechanism of Action
The mechanism of action of 2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and oxidative stress, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Pharmacological and Physicochemical Properties
- Solubility and Stability: The target compound’s sulfonyl group improves metabolic stability compared to sulfanyl analogs (e.g., CAS: 477864-70-3), which are prone to oxidation . The dimethylaminoethoxy chain enhances water solubility relative to isobutylsulfanyl or boronate-containing analogs .
- Pyridine derivatives with dual aromatic systems (e.g., CAS: 15395-61-6) may act as kinase inhibitors or metal chelators .
Synthetic Applications :
Biological Activity
The compound 2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine , also referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 321.39 g/mol. The structure features a pyridine ring substituted with various functional groups, including sulfonyl and ether moieties, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonyl and ether groups are believed to facilitate interactions with enzymes and receptors, potentially leading to the modulation of various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study : A related pyridine derivative demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation (less than that of standard chemotherapeutics) .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research indicates that similar sulfonyl-pyridine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | IC50 (µM) |
|---|---|---|
| E. coli | Inhibition | 25 |
| S. aureus | Inhibition | 15 |
Research Findings
- Anticonvulsant Activity : Some derivatives have shown anticonvulsant properties in animal models, indicating potential for neurological applications .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha .
- Pharmacokinetics : Studies suggest favorable pharmacokinetic profiles for related compounds, including good absorption and distribution characteristics .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf values: ~0.3–0.5 in ethyl acetate/hexane 1:1) .
- Optimize sulfonylation yields by maintaining anhydrous conditions and inert atmospheres (N₂/Ar) .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
A combination of NMR, IR, and mass spectrometry is essential:
- ¹H/¹³C NMR :
- Pyridine protons appear as doublets (δ 7.8–8.2 ppm).
- Sulfonyl group (SO₂) deshields adjacent pyridine carbons (δ 150–160 ppm) .
- IR : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ether (C-O-C at ~1200 cm⁻¹) functionalities .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₁H₂₈N₂O₃S: 389.1895) .
Data Interpretation Tip : Cross-reference spectral data with structurally analogous compounds (e.g., sulfonylated pyridines in and ) to resolve ambiguities .
Advanced: How to resolve contradictions in solubility data reported across studies?
Methodological Answer:
Contradictions often arise from solvent purity, temperature, and pH variations. Follow this protocol:
Standardize Conditions : Test solubility in DMSO, ethanol, and water at 25°C under neutral pH .
Quantitative Analysis : Use UV-Vis spectroscopy (λmax ~270 nm for pyridine absorption) to measure saturation concentrations .
pH-Dependent Studies : Adjust pH (4–10) and observe solubility changes via turbidimetry.
Q. Example Data from Literature :
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| DMSO | 25.3 ± 1.2 | |
| Ethanol | 12.7 ± 0.8 | |
| Water | <0.1 |
Note : Reproduce experiments in triplicate and validate with HPLC purity checks (>95%) .
Advanced: What strategies optimize reaction yields in the sulfonylation step?
Methodological Answer:
Improve yields by:
Catalyst Screening : Test Lewis acids (e.g., CuI, PdCl₂) to enhance sulfonyl group activation .
Solvent Optimization : Compare polar aprotic solvents (DMF vs. THF) for better nucleophilicity .
Temperature Control : Conduct reactions at 50–60°C to balance kinetics and side-product formation .
Q. Case Study :
Troubleshooting : If yields drop below 50%, check for moisture ingress or sulfonyl chloride decomposition via FTIR .
Advanced: How to design experiments to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
Target Identification : Use computational docking (AutoDock Vina) to predict binding to kinases or GPCRs .
In Vitro Assays :
- Measure IC₅₀ in cancer cell lines (e.g., MCF-7) via MTT assays .
- Monitor apoptosis markers (e.g., caspase-3 activation) via Western blot .
Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify modulated signaling pathways (e.g., MAPK/ERK) .
Validation : Compare results with structurally related compounds (e.g., thienopyrimidine derivatives in ) to infer structure-activity relationships .
Advanced: How to assess environmental stability and degradation pathways of the compound?
Methodological Answer:
Adopt protocols from Project INCHEMBIOL ():
Abiotic Degradation :
- Hydrolysis: Incubate in pH 7.4 buffer at 37°C; analyze via LC-MS for breakdown products .
- Photolysis: Expose to UV light (λ = 254 nm) and quantify degradation kinetics .
Biotic Degradation : Use soil microcosms or activated sludge to study microbial metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
